
3-Bromo-4-fluorophenyl acetate
Overview
Description
3-Bromo-4-fluorophenyl acetate belongs to a class of halogenated aromatic esters widely utilized as intermediates in organic synthesis and medicinal chemistry. These compounds are valued for their electronic and steric properties, which arise from the synergistic effects of bromine (electron-withdrawing) and fluorine (moderate electronegativity) substituents on the phenyl ring. Such derivatives are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorophenyl acetate typically involves the esterification of 3-Bromo-4-fluorophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorophenyl acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The acetate group can be hydrolyzed to yield 3-Bromo-4-fluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Hydrolysis: The major product is 3-Bromo-4-fluorophenol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : 3-Bromo-4-fluorophenyl acetate serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties facilitate the formation of diverse derivatives through nucleophilic substitution and electrophilic aromatic substitution reactions.
2. Biology
- Building Block for Bioactive Compounds : This compound is utilized as a building block in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. The presence of bromine and fluorine enhances its reactivity, making it suitable for creating compounds with specific biological activities.
3. Medicine
- Drug Development : Research has investigated this compound's potential in drug development. It is particularly relevant in designing novel therapeutic agents due to its ability to interact with biological targets through various molecular interactions.
4. Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used to produce specialty chemicals and materials that require specific properties, such as enhanced stability and lipophilicity due to the fluorine atom.
Case Studies
Several studies highlight the practical applications of this compound:
- Synthesis of Enzyme Inhibitors : Research has shown that derivatives synthesized from this compound exhibit inhibitory activity against specific enzymes, demonstrating its utility in drug discovery.
- Development of Receptor Ligands : Studies indicate that modifications on the phenyl ring can lead to compounds with high affinity for biological receptors, paving the way for new therapeutic agents.
- Agrochemical Applications : The compound has been explored as a precursor for agrochemicals that require specific reactivity profiles for effective pest control.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorophenyl acetate depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-4-fluorophenyl acetate derivatives with analogous halogenated aromatic compounds, focusing on structural features, synthesis routes, reactivity, and biological activity.
Structural and Physicochemical Properties
*Similarity indices (0–1 scale) reflect structural resemblance to this compound derivatives, calculated using cheminformatics tools .
Key Observations :
- Substituent Position : The 3-bromo-4-fluoro substitution pattern is critical for biological activity. For instance, in indazolecarboximidamide derivatives, this arrangement enhances IDO1 enzyme inhibition compared to 3-bromo-5-fluoro or 4-bromo-3-fluoro analogs .
- Ester vs. Acid : Methyl or ethyl esters (e.g., Methyl 2-(3-bromo-4-fluorophenyl)acetate) exhibit higher lipophilicity than carboxylic acid analogs, influencing pharmacokinetic properties .
Biological Activity
3-Bromo-4-fluorophenyl acetate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a bromine and fluorine substituent on the phenyl ring, allows it to serve as an important building block for the synthesis of biologically active molecules. This article delves into its biological activity, applications in drug development, and relevant research findings.
- Chemical Formula : C9H8BrFO2
- Molecular Weight : 249.06 g/mol
- CAS Number : 286836-26-8
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The compound can engage in molecular interactions such as hydrogen bonding, hydrophobic interactions, and covalent bonding with enzymes and receptors. This interaction can modulate the activity of these targets, leading to desired pharmacological effects.
Applications in Research
This compound is utilized in several key areas:
- Pharmaceutical Development : It acts as an intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory pathways and pain relief mechanisms .
- Biochemical Research : The compound is employed to study enzyme mechanisms and receptor interactions, providing insights into disease pathways and potential therapeutic targets .
- Material Science : Investigations into its properties have revealed potential applications in creating novel materials with specific electronic and optical characteristics .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, para/meta-substituted acetophenones have shown inhibitory concentrations as low as 246 µM against various microbial strains .
Cytotoxicity and Antiviral Assays
In studies evaluating the cytotoxicity of similar compounds, many derivatives demonstrated low toxicity levels with CC50 values greater than 100 µM. This indicates a favorable safety profile for potential therapeutic applications . Furthermore, some derivatives exhibited moderate antiviral activity against HIV-1 integrase, showing inhibition percentages ranging from 50% to 59% .
Case Studies
- Synthesis of Enzyme Inhibitors : A study synthesized derivatives of this compound that inhibited specific enzymes involved in inflammatory processes. The synthesized compounds showed significant inhibition rates, validating their potential as anti-inflammatory agents.
- Development of Novel Therapeutics : Research has focused on the design of receptor ligands using this compound as a precursor. These ligands demonstrated enhanced binding affinity towards targeted receptors involved in cancer pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-4-fluorophenyl acetate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenation and acetylation steps. For example, 4-fluoro-benzoyl fluoride can be brominated to form 3-bromo-4-fluoro-benzoic acid derivatives, followed by esterification with acetic anhydride under controlled conditions. Reaction efficiency depends on temperature (e.g., 200–220°C for halogen exchange in tetramethylene sulphone), stoichiometry of reagents, and the use of catalysts like potassium fluoride . Solvent polarity and purification methods (e.g., distillation or recrystallization) also impact yield .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Techniques include:
- Chromatography : HPLC or GC-MS to assess purity (>95% by GC, as per typical reagent standards) .
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., distinguishing bromo/fluoro regiochemistry) and ester linkage integrity .
- Elemental Analysis : To verify molecular formula (e.g., CHBrFO) and rule out byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective acetylation of 3-Bromo-4-fluorophenol precursors?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., bromine) to direct acetylation to the phenolic -OH group.
- Catalytic Systems : Use base catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on acetic anhydride .
- Kinetic Control : Lower temperatures (0–5°C) can minimize side reactions, such as hydrolysis or halogen displacement .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Heavy atoms (Br, F) cause weak X-ray scattering, complicating electron density maps. Solutions include:
- High-Resolution Data : Collect data at synchrotron sources to improve signal-to-noise ratios.
- Refinement Tools : SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) to model disorder or anisotropic effects .
- Twinned Data Analysis : Use SHELXD/SHELXE pipelines for robust phasing in cases of crystal twinning .
Q. How do bromine and fluorine substituents influence the hydrolytic stability of phenyl acetate derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the carbonyl carbon, accelerating hydrolysis. Bromine’s steric bulk may slow reaction kinetics.
- Stability Studies : Monitor degradation under varying pH (e.g., acetate buffer at pH 3.6–5.6) using UV-Vis or LC-MS .
- Computational Modeling : DFT calculations predict transition states for hydrolysis, guiding structural modifications to enhance stability .
Q. How should contradictory data between computational predictions and experimental results (e.g., bond angles, reactivity) be resolved?
- Methodological Answer :
- Validation Protocols : Cross-check computational models (e.g., Gaussian or ADF software) with multiple experimental techniques (X-ray, IR).
- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factors in SHELXL outputs) and compare with DFT convergence thresholds .
- Collaborative Workflows : Iterate between synthesis, characterization, and simulation to refine hypotheses (e.g., adjusting force fields in MD simulations) .
Q. Applications and Functionalization
Q. What strategies enable selective cross-coupling of this compound in Suzuki-Miyaura reactions?
- Methodological Answer :
- Protecting the Acetate : Convert the ester to a stable ether (e.g., TBS-protected alcohol) to prevent transesterification during Pd-catalyzed coupling.
- Ligand Selection : Use bulky ligands (e.g., SPhos) to suppress undesired homocoupling of the bromoarene .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acid partners .
Q. What are the implications of isotopic labeling (e.g., deuterated analogs) in metabolic studies of this compound?
- Methodological Answer :
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLBZJWSIONHRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290568 | |
Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-26-8 | |
Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286836-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.